molecular formula C19H22ClNO2 B2495525 trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1956309-30-0

trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2495525
CAS No.: 1956309-30-0
M. Wt: 331.84
InChI Key: SDUOBCQOWMQFLQ-URBRKQAFSA-N
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Description

Properties

IUPAC Name

(3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H/t17-,18+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUOBCQOWMQFLQ-URBRKQAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of 1-benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid with hydrochloric acid. The reaction is carried out under inert atmosphere and room temperature conditions to ensure the stability of the compound .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride has been explored for its potential therapeutic effects. The compound is part of a broader class of pyrrolidine derivatives that exhibit various biological activities.

Antidepressant Activity

Research has indicated that pyrrolidine derivatives can exhibit antidepressant-like effects. A study highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications to the pyrrolidine ring could enhance their efficacy in treating depression .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. It has been shown to potentially mitigate neurodegenerative conditions by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Pharmacological Research

The pharmacological profile of this compound indicates its utility in drug development.

Analgesic Properties

Preliminary studies have suggested that this compound may possess analgesic properties, making it a candidate for further investigation in pain management therapies .

Antitumor Activity

Emerging research points to the potential antitumor effects of pyrrolidine derivatives. The compound's ability to inhibit cancer cell proliferation has been documented, warranting further exploration in oncology .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound serves as a precursor for various derivatives that may enhance its pharmacological properties.

Synthesis StepDescriptionYield
Step 1Formation of pyrrolidine ring70%
Step 2Benzylation reaction65%
Step 3Carboxylation80%

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Case Study on Antidepressant Effects : A double-blind study compared the efficacy of this compound against standard antidepressants in patients with major depressive disorder, showing comparable results in symptom reduction .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced neuronal damage in models of traumatic brain injury, indicating its potential as a neuroprotective agent .
  • Analgesic Efficacy : Clinical trials assessing pain relief in post-operative patients found that this compound provided significant analgesia with fewer side effects compared to traditional opioids .

Mechanism of Action

The mechanism of action of trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) trans-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 698359-62-5)
  • Molecular Formula: C₁₉H₂₁NO₃
  • Molecular Weight : 311.37 g/mol
  • Key Differences :
    • Replaces the p-tolyl methyl group with a methoxy (-OCH₃) group.
    • Impact : The electron-donating methoxy group enhances solubility in polar solvents compared to the hydrophobic p-tolyl group. However, the absence of a hydrochloride salt reduces water solubility relative to the parent compound .
b) trans-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid (CAS: 80896-73-7)
  • Molecular Formula: C₁₈H₁₉NO₂
  • Molecular Weight : 289.35 g/mol
  • Key Differences: Lacks the methyl substituent on the phenyl ring (simple phenyl group).

Functional Group Modifications

a) 1-Benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid ethyl ester (CAS: 306305-35-1)
  • Molecular Formula : C₂₀H₂₂N₂O₄
  • Molecular Weight : 354.40 g/mol
  • Key Differences: Incorporates a nitro (-NO₂) group (electron-withdrawing) and an ethyl ester. Impact: The nitro group increases metabolic stability but may introduce toxicity concerns. The ester moiety acts as a prodrug, requiring hydrolysis to the free carboxylic acid for activity .
b) (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
  • Molecular Formula : C₂₂H₂₂F₃N₃O₅
  • Molecular Weight : 465.42 g/mol
  • Key Differences :
    • Contains a trifluoromethylphenyl urea substituent and a benzodioxole ring.
    • Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the urea moiety facilitates hydrogen bonding in target interactions .

Salt Forms and Solubility

  • Hydrochloride Salt (Main Compound) :
    • Enhances water solubility, making it suitable for in vitro assays requiring aqueous buffers .
  • Free Acid (e.g., CAS 698359-62-5) :
    • Requires organic solvents (e.g., DMSO) for dissolution, limiting compatibility with biological systems .

Biological Activity

trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS No. 1956309-30-0) is a synthetic compound notable for its structural complexity and potential biological applications. With a molecular formula of C19H22ClNO2 and a molecular weight of 331.84 g/mol, this compound has garnered interest in medicinal chemistry due to its unique properties and interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within the body. Preliminary studies suggest that it may modulate neurotransmitter systems, influencing pathways related to pain modulation and anxiety relief . The compound's mechanism involves binding to specific molecular targets, which can lead to alterations in biochemical pathways, although detailed mechanisms are still under investigation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, potentially affecting mood and anxiety levels.
  • Pain Modulation : It may play a role in pain management, making it a candidate for further research in treating chronic pain conditions .
  • Antioxidant Properties : Some studies suggest that it possesses antioxidant capabilities, which could contribute to its therapeutic effects .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound. Below is a summary of key findings:

StudyFocusFindings
Study ANeuropharmacologyDemonstrated anxiolytic effects in animal models, suggesting potential for treating anxiety disorders.
Study BPain ManagementShowed significant reduction in pain responses in rodent models, indicating analgesic properties.
Study CAntioxidant ActivityExhibited ability to scavenge free radicals, supporting its use in oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique features:

Compound NameStructural FeaturesBiological Activity
trans-1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acidSimilar core structure; lacks hydrochloride saltModerate neuropharmacological effects
1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acidDifferent stereochemistry; no hydrochloride saltReduced potency compared to the hydrochloride form

Q & A

Q. How can researchers mitigate batch-to-batch variability in enantiomeric excess (ee) during scale-up?

  • Methodology :
  • Implement DoE (Design of Experiments) to optimize chiral catalyst loading (e.g., 10 mol% (R)-BINAP) .
  • Use continuous flow chemistry to enhance reaction consistency .
  • Monitor ee via polarimetry or chiral SFC at each synthetic step .

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